![molecular formula C18H21F3N2O2 B5316045 2,5,7-trimethyl-3-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole](/img/structure/B5316045.png)
2,5,7-trimethyl-3-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,7-trimethyl-3-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TMI-1 and is a potent inhibitor of the protein-protein interaction between MDM2 and p53, which plays a crucial role in the regulation of cell growth and apoptosis.
Mecanismo De Acción
TMI-1 binds to the hydrophobic pocket of MDM2, which is responsible for the interaction with p53. This binding disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 induces the expression of downstream target genes involved in cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
TMI-1 has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. TMI-1 has also been shown to inhibit tumor growth and metastasis in various cancer models. In addition, TMI-1 has been investigated for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress-induced apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMI-1 is a potent inhibitor of the MDM2-p53 interaction, making it a valuable tool for studying the p53 pathway in vitro and in vivo. TMI-1 has also shown promising results in preclinical studies as a potential cancer therapeutic agent. However, TMI-1 has some limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. In addition, TMI-1 has not yet been tested in clinical trials, and its safety and toxicity profile in humans are not yet known.
Direcciones Futuras
There are several future directions for the research on TMI-1. One direction is to investigate the potential applications of TMI-1 in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to optimize the synthesis and formulation of TMI-1 to improve its solubility and bioavailability in vivo. Furthermore, the safety and toxicity profile of TMI-1 in humans need to be evaluated in clinical trials to determine its potential as a cancer therapeutic agent. Finally, the potential neuroprotective effects of TMI-1 need to be further investigated to determine its potential applications in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of TMI-1 involves the reaction of 2,5,7-trimethyl-1H-indole-3-carboxylic acid with 2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. After the completion of the reaction, the product is purified by column chromatography or recrystallization to obtain the desired compound in high yield and purity.
Aplicaciones Científicas De Investigación
TMI-1 has been extensively studied for its potential applications in cancer therapy. The inhibition of the MDM2-p53 interaction by TMI-1 leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. TMI-1 has shown promising results in preclinical studies as a single agent or in combination with other chemotherapeutic agents in various cancer models, including breast cancer, lung cancer, and leukemia. TMI-1 has also been investigated for its potential applications in the treatment of neurodegenerative diseases, as the MDM2-p53 pathway plays a role in the regulation of neuronal survival and apoptosis.
Propiedades
IUPAC Name |
1-[2-(trifluoromethyl)morpholin-4-yl]-2-(2,5,7-trimethyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O2/c1-10-6-11(2)17-14(7-10)13(12(3)22-17)8-16(24)23-4-5-25-15(9-23)18(19,20)21/h6-7,15,22H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVAPBPUHZBHFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C)CC(=O)N3CCOC(C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5315962.png)
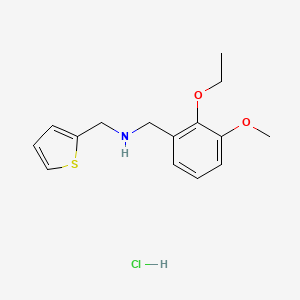
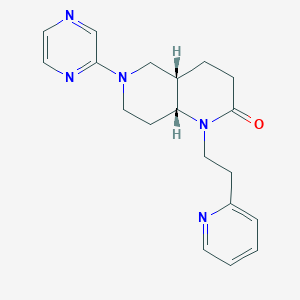
![N-(1-phenylethyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5315982.png)
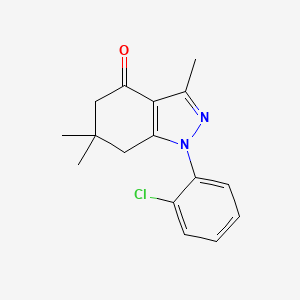
![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5315985.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5315989.png)
![1-{1-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5315996.png)
![N-{2-chloro-2-phenyl-1-[(1,3-thiazol-2-ylamino)carbonyl]vinyl}benzamide](/img/structure/B5316025.png)
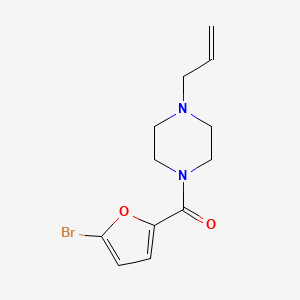
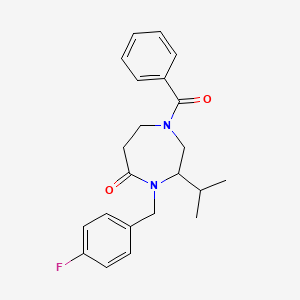
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5316056.png)
![N-(5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5316059.png)
